Tetrahexylammonium benzoate CAS number and molecular structure
Tetrahexylammonium benzoate CAS number and molecular structure
Executive Summary
Tetrahexylammonium benzoate (THAB) is a lipophilic quaternary ammonium salt distinguished by its liquid state at room temperature, classifying it as a Room Temperature Ionic Liquid (RTIL). Unlike its solid tetrabutylammonium analogues, the extended hexyl chains of the cation [N(C₆H₁₃)₄]⁺ confer significant hydrophobicity and steric bulk, making THAB a critical reagent in phase-transfer catalysis (PTC) and electrochemical sensing.
This guide details the structural identity, synthesis protocols, and application frameworks of THAB, designed for researchers requiring high-purity lipophilic electrolytes and catalysts.
Part 1: Chemical Identity & Structural Analysis[1]
Core Identifiers
| Parameter | Technical Specification |
| Chemical Name | Tetrahexylammonium benzoate |
| CAS Number | 16436-29-6 |
| Synonyms | THAB; N,N,N-trihexyl-1-hexanaminium benzoate |
| Molecular Formula | C₃₁H₅₇NO₂ |
| Molecular Weight | 475.79 g/mol |
| Physical State | Viscous, dark oily liquid (RTIL) |
| SMILES | CCCCCC(CCCCCC)CCCCCC.O=C([O-])C1=CC=CC=C1 |
Molecular Structure Visualization
The following diagram illustrates the ionic association between the sterically hindered tetrahexylammonium cation and the benzoate anion. This loose ion pairing is the driver for its efficacy as a phase transfer catalyst.
Figure 1: Structural schematic of THAB showing the quaternary ammonium core and benzoate counter-ion.
Part 2: Physicochemical Profile[3]
The utility of THAB is defined by its solubility profile and thermal behavior. Unlike inorganic benzoates (e.g., Sodium Benzoate), THAB is highly soluble in non-polar organic solvents.
| Property | Value/Description | Relevance |
| Solubility (Organic) | High (Dichloromethane, Toluene, Chloroform) | Essential for Phase Transfer Catalysis. |
| Solubility (Water) | Low / Insoluble | Prevents leaching into aqueous phases during extraction. |
| Melting Point | < 25°C (Liquid at Room Temp) | Functions as a solvent-free electrolyte or ionic liquid. |
| Hygroscopicity | Moderate | Requires storage under inert atmosphere (Ar/N₂) to prevent hydrolysis. |
Part 3: Synthesis Methodologies
Researchers often synthesize THAB in situ or isolate it for specific electrochemical applications. Two primary pathways are recommended based on purity requirements.
Protocol A: Anion Exchange (Metathesis)
Best for: General Phase Transfer Catalysis applications.
Reagents:
-
Tetrahexylammonium Bromide (THABr) [CAS: 4328-13-6][1]
-
Sodium Benzoate (NaBz)[2]
-
Solvent System: Dichloromethane (DCM) / Water
Workflow:
-
Dissolution: Dissolve 10 mmol of THABr in 50 mL DCM. Dissolve 12 mmol (1.2 eq) of Sodium Benzoate in 50 mL deionized water.
-
Biphasic Mixing: Combine both solutions in a separatory funnel.
-
Equilibration: Shake vigorously for 10 minutes. The lipophilic cation (
) extracts the benzoate anion ( ) into the organic phase. -
Separation: Collect the lower organic layer (DCM).
-
Washing: Wash the organic layer 3x with water to remove residual NaBr and excess NaBz.
-
Drying: Dry over anhydrous
, filter, and evaporate solvent under reduced pressure. -
Result: Viscous, dark oil (THAB).
Protocol B: Neutralization (High Purity)
Best for: Electrochemical/Sensor applications requiring halide-free product.
Reagents:
-
Tetrahexylammonium Hydroxide (THAOH) (typically 10-40% in methanol/water)
-
Benzoic Acid (High Purity)
Workflow:
-
Titration: Add stoichiometric amount of Benzoic Acid to the THAOH solution while stirring at room temperature.
-
Reaction: Stir for 1 hour to ensure complete neutralization.
-
Purification: Remove solvent (methanol/water) via rotary evaporation.
-
Drying: Dry under high vacuum (0.1 mbar) at 50°C for 24 hours to remove trace water.
Part 4: Applications in Research
Phase Transfer Catalysis (PTC)
THAB acts as a liquid-liquid phase transfer catalyst. Its high lipophilicity allows it to shuttle anionic nucleophiles (benzoate) into non-polar solvents where reaction rates are significantly enhanced due to the "naked anion" effect (reduced solvation shell).
Figure 2: Catalytic cycle of THAB in a biphasic nucleophilic substitution.
Ion-Selective Electrodes (ISEs)
In electrochemistry, THAB serves as a lipophilic electrolyte or exchanger in polymeric membrane sensors.
-
Function: It provides constant ionic strength within the membrane and prevents Ohmic drop.
-
Selectivity: The benzoate anion can act as a reference species or be used to dope membranes for detecting specific organic cations.
-
Advantage: Unlike tetrabutyl derivatives, the hexyl chains prevent the salt from leaching out of the PVC membrane into the aqueous sample, extending sensor lifespan.
Part 5: Safety & Handling (GHS)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation.[3] |
| Eye Irritation | H319 | Causes serious eye irritation.[3] |
| STOT-SE | H335 | May cause respiratory irritation.[3] |
Precautionary Measures:
-
PPE: Wear nitrile gloves and safety goggles.
-
Storage: Store in a cool, dry place under inert gas. Hygroscopic nature may alter stoichiometry if exposed to air.
References
-
Santa Cruz Biotechnology. Tetrahexylammonium benzoate solution (CAS 16436-29-6). Retrieved from
-
ChemicalBook. Tetrahexylammonium Benzoate Properties and Safety. Retrieved from
-
BenchChem. Tetrahexylammonium Benzoate Structure and Applications. Retrieved from
-
PubChem. Tetrahexylammonium (Cation) CID 75057.[1] (Structural reference for cation). Retrieved from
-
American Chemical Society (ACS). Tetrahexylammonium benzoate, a liquid salt at 25°C, a solvent for kinetics or electrochemistry.[4] J. Am. Chem. Soc.[4] (Reference for RTIL properties).
